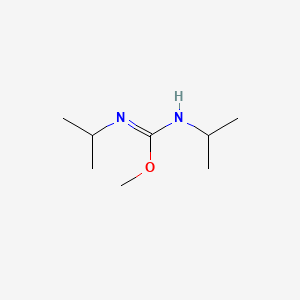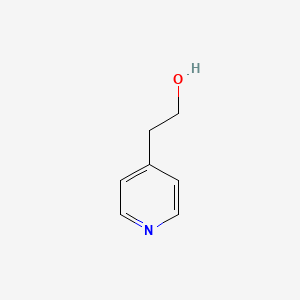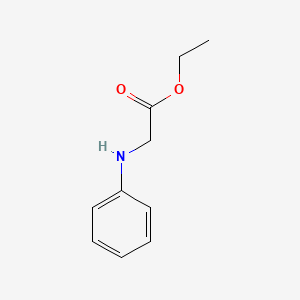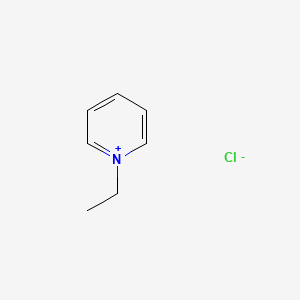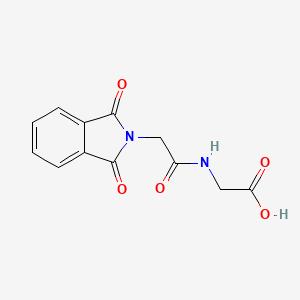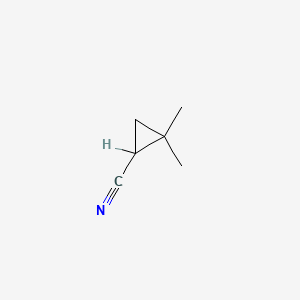
2,2-Dimethylcyclopropyl Cyanide
Description
2,2-Dimethylcyclopropyl Cyanide is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92356. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCJHBAFHCDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-11-2, 157728-61-5 | |
| Record name | 2,2-Dimethylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5722-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarbonitrile, 2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethylcyclopropyl Cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2-dimethylcyclopropanecarbonitrile as a substrate for nitrile hydratase?
A1: 2,2-Dimethylcyclopropanecarbonitrile serves as a valuable substrate for studying the activity and enantioselectivity of nitrile hydratases (NHases). Research has shown that certain bacterial strains, like Rhodococcus boritolerans FW815 [] and Rhodococcus sp. AJ270 [], possess NHases capable of acting upon this compound. Notably, the Rhodococcus sp. AJ270 exhibits a high degree of enantioselectivity, preferentially hydrolyzing the trans-isomers of 3-aryl-2,2-dimethylcyclopropanecarbonitriles into specific enantiomers of 3-aryl-2,2-dimethylcyclopropanecarboxylic acids and amides []. This selectivity makes these biocatalysts valuable tools for synthesizing optically pure compounds, including chrysanthemic acids, which hold significance in various chemical applications.
Q2: How does the structure of the nitrile hydratase from Rhodococcus boritolerans FW815 relate to its function?
A2: The nitrile hydratase from Rhodococcus boritolerans FW815 is a two-subunit enzyme with molecular weights of 24 kDa and 22 kDa for each subunit, respectively []. These subunits assemble to form a functional enzyme with a molecular weight of 40 kDa. This dimeric structure is common for nitrile hydratases and is believed to be essential for their catalytic activity. Further research into the specific amino acid residues within the active site of this NHase and their interactions with 2,2-dimethylcyclopropanecarbonitrile and other substrates would be valuable to elucidate the detailed mechanism of substrate binding and catalysis.
Q3: Beyond 2,2-dimethylcyclopropanecarbonitrile, which other nitriles can be hydrated by the enzyme from Rhodococcus boritolerans FW815?
A3: The nitrile hydratase from Rhodococcus boritolerans FW815 exhibits a relatively broad substrate specificity. In addition to 2,2-dimethylcyclopropanecarbonitrile, it can efficiently hydrate other nitriles such as 2-amino-2,3-dimethylbutyronitrile, 2-(2-oxopyrrolidin-1-yl) butyronitrile, acrylonitrile, and 2-amino-4-methylthio-1-butyronitrile []. This broader substrate range suggests that this enzyme could be a promising biocatalyst for various applications beyond the synthesis of specific cyclopropane derivatives.
Q4: What are the potential industrial applications of the highly enantioselective nitrile hydratase found in Rhodococcus sp. AJ270?
A4: The enantioselective nitrile hydratase from Rhodococcus sp. AJ270 holds significant potential for the industrial production of optically pure chemicals []. Its ability to selectively produce specific enantiomers of 3-aryl-2,2-dimethylcyclopropanecarboxylic acids and amides makes it a valuable tool in chiral synthesis. These chiral compounds are essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. By using this biocatalyst, industries could achieve more sustainable and cost-effective production processes for these important molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)


